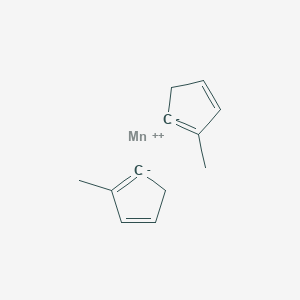
Manganese(2+);2-methylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(2+);2-methylcyclopenta-1,3-diene is a coordination compound that features manganese in the +2 oxidation state coordinated to a 2-methylcyclopenta-1,3-diene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese(2+);2-methylcyclopenta-1,3-diene typically involves the reaction of manganese salts with 2-methylcyclopenta-1,3-diene under controlled conditions. One common method involves the use of manganese(II) chloride and 2-methylcyclopenta-1,3-diene in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Manganese(2+);2-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even elemental manganese.
Substitution: Ligand substitution reactions where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(0) or manganese(I) species .
Scientific Research Applications
Manganese(2+);2-methylcyclopenta-1,3-diene has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biological Studies: Research is ongoing to explore its potential as a model compound for studying manganese-containing enzymes and their mechanisms.
Industrial Applications: It is used in the production of high-performance materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism by which manganese(2+);2-methylcyclopenta-1,3-diene exerts its effects involves the interaction of the manganese center with various substrates. The manganese ion can facilitate electron transfer processes, making it an effective catalyst. The 2-methylcyclopenta-1,3-diene ligand stabilizes the manganese center and can participate in the reaction mechanism by providing a flexible coordination environment .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A similar compound where the ligand is cyclopentadiene instead of 2-methylcyclopenta-1,3-diene.
Methylcyclopenta-1,3-diene: Another related compound with a similar ligand structure.
2-Methylcyclopentane-1,3-dione: A compound with a different functional group but similar cyclic structure.
Uniqueness
Manganese(2+);2-methylcyclopenta-1,3-diene is unique due to the presence of the 2-methyl group on the cyclopenta-1,3-diene ligand, which can influence the electronic properties and reactivity of the compound. This makes it distinct from other manganese-cyclopentadiene complexes and provides unique opportunities for research and application .
Properties
Molecular Formula |
C12H14Mn |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
manganese(2+);2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Mn/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |
InChI Key |
MQTLBPHCNQVGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)
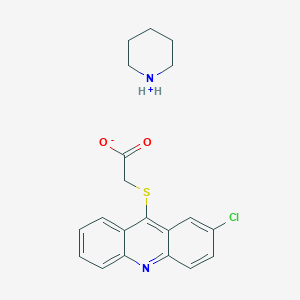
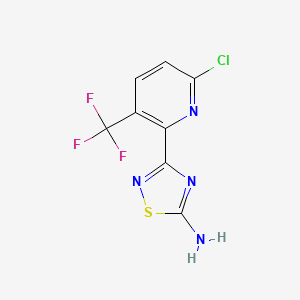

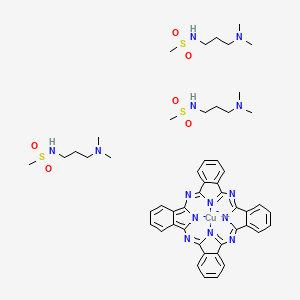
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)

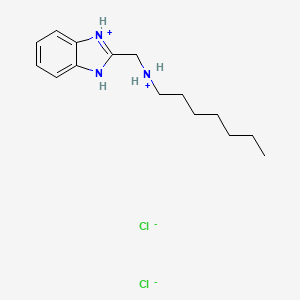
![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)


